N6-methylquinoxaline-5,6-diamine

Overview

Description

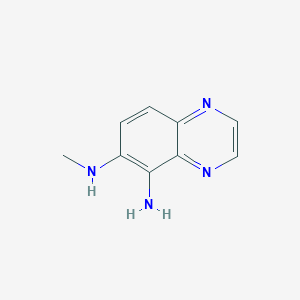

6-N-methylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential class of compounds in medicinal chemistry .

Mechanism of Action

Target of Action

N6-Methylquinoxaline-5,6-diamine is a diamine-based compound . Diamine-based compounds are known to inhibit copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of biogenic amines, including neurotransmitters and polyamines .

Mode of Action

The compound interacts with its targets (amine oxidases) by binding to their active sites, thereby inhibiting their activity . This inhibition can alter the normal metabolic processes regulated by these enzymes, leading to various downstream effects .

Biochemical Pathways

The inhibition of amine oxidases by this compound can affect several biochemical pathways. For instance, the inhibition of polyamine oxidases can disrupt the normal metabolism of polyamines, which are involved in various cellular processes such as cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific biological context. By inhibiting amine oxidases, the compound can potentially influence various cellular processes regulated by these enzymes. The exact effects can vary depending on factors such as the specific cell type and the presence of other signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-methylquinoxaline-5,6-diamine typically involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. One efficient method includes the reaction of 1,2-diaminobenzene with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . Another method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature, which provides high yields and is scalable to industrial production .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including 6-N-methylquinoxaline-5,6-diamine, often employs catalytic processes to enhance yield and efficiency. The use of recyclable catalysts like titanium silicate-1 and environmentally friendly solvents such as methanol are common practices in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-N-methylquinoxaline-5,6-diamine undergoes various chemical reactions, including:

- Substitution

Oxidation: This reaction can be facilitated by reagents like o-iodoxybenzoic acid (IBX) or cerium ammonium nitrate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Biological Activity

N6-Methylquinoxaline-5,6-diamine, a derivative of quinoxaline, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This compound is particularly notable for its potential in medicinal chemistry due to its structural features that allow for various interactions with biological targets .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylquinoxaline with suitable amines under controlled conditions. The resulting compound can be further modified to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity .

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the quinoxaline nucleus can effectively inhibit the growth of various bacterial strains. For instance, derivatives have demonstrated effective activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Quinoxaline derivatives | Antifungal | |

| Quinoxaline derivatives | Antiviral (against CBV5) |

3.2 Anticancer Properties

Research indicates that this compound and its derivatives can act as potent anticancer agents. A study focused on 3-methylquinoxalines found that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The most promising compounds showed IC50 values comparable to established chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 11e (derivative) | HepG-2 | 2.1 - 9.8 | VEGFR-2 inhibition |

| 11e (derivative) | MCF-7 | 2.1 - 9.8 | Apoptosis induction |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Anticancer : It induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

4.1 Antiviral Activity

A systematic review highlighted the antiviral potential of quinoxaline derivatives against coxsackievirus B5 (CBV5). Compounds were shown to inhibit viral entry and replication by targeting specific viral proteins .

4.2 In Vitro Studies

In vitro studies demonstrated that this compound derivatives could significantly reduce cell viability in cancer cell lines while sparing normal cells from cytotoxic effects .

5. Conclusion

This compound represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its efficacy and mechanisms of action in various disease models.

Properties

IUPAC Name |

6-N-methylquinoxaline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWREIEORYBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=NC=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.